molecular formula C3H8ClNO B8482011 Oxazolidine hydrochloride

Oxazolidine hydrochloride

Cat. No.: B8482011
M. Wt: 109.55 g/mol
InChI Key: VYGXSMYEELSIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolidine hydrochloride is a chemical compound with the CAS number 1894678-37-5 and a molecular formula of C3H8ClNO . It has a molecular weight of 109.55 g/mol . Oxazolidines are five-membered heterocyclic rings containing both nitrogen and oxygen atoms . They are typically synthesized by the condensation of 2-aminoalcohols with aldehydes or ketones . As a reagent, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is important to distinguish this compound from the closely related "oxazolidinone" class, which is a well-known series of synthetic antibacterial agents featuring a carbonyl group on the ring . Oxazolidine derivatives have been investigated for various industrial applications, such as acting as moisture scavengers in polymer systems like polyurethane coatings . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H

InChI Key

VYGXSMYEELSIAI-UHFFFAOYSA-N

Canonical SMILES

C1COCN1.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Oxazolidine derivatives, particularly oxazolidinones, have been extensively studied for their antimicrobial properties. Linezolid, the first approved drug in this class, is effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . Recent research has focused on developing new oxazolidinone derivatives that exhibit enhanced efficacy and reduced toxicity. For instance, fluorine-containing benzoxazinyl-oxazolidinones have shown promise as antituberculosis agents with improved activity against multidrug-resistant strains .

Therapeutic Versatility
Oxazolidinones are not limited to antibacterial applications; they have potential uses in treating various diseases. Studies indicate their effectiveness in cancer therapy, anti-inflammatory applications, and metabolic disorders . A recent review highlighted numerous oxazolidinone derivatives designed for these therapeutic areas, emphasizing their multifaceted biological activities .

Materials Science

Stimuli-Chromic Applications
Oxazolidine derivatives have been developed as stimuli-chromic compounds, which change color in response to environmental stimuli such as pH or polarity. These compounds have potential applications in creating chemosensors and anticounterfeiting materials. For example, rewritable acidochromic papers based on oxazolidine were synthesized to detect pH changes visually . The papers can be used for security tags that change color when exposed to different pH solutions, offering a practical application in security and authentication technologies.

Chemosensors

Development of Chemosensors
The unique solvatochromic properties of oxazolidine derivatives make them suitable for developing chemosensors that can detect changes in polarity and pH levels in various media. These sensors can provide real-time monitoring of environmental conditions or biological systems without the need for complex instrumentation . The synthesized oxazolidine derivatives demonstrated significant colorimetric and fluorometric responses when tested under different conditions, showcasing their potential as effective chemosensors .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial agents targeting resistant bacteriaNew derivatives show improved efficacy against MRSA and VRE .
Therapeutic VersatilityPotential treatments for cancer and metabolic disordersOxazolidinones exhibit diverse biological activities beyond antibacterial effects .
Materials ScienceDevelopment of rewritable acidochromic papersOxazolidine-based papers change color with pH variations; suitable for security applications .
ChemosensorsReal-time monitoring of environmental conditionsSignificant responses observed in solvatochromism tests; effective for pH monitoring .

Case Studies

  • Fluorine-Containing Benzoxazinyl-Oxazolidinones
    A study synthesized these compounds to combat drug-resistant tuberculosis effectively. The results indicated a significant improvement in activity compared to existing treatments like linezolid, with minimal toxicity observed during trials .
  • Rewritable Acidochromic Papers
    Researchers developed a novel paper using oxazolidine derivatives that can be written on with acidic or alkaline solutions. The writing is erasable upon drying, allowing multiple uses without loss of functionality. This innovation holds promise for anticounterfeiting technology .
  • Antimicrobial Efficacy of New Derivatives
    A series of new oxazolidinone derivatives were tested against a panel of Gram-positive bacteria. One compound demonstrated MIC values significantly lower than linezolid, indicating stronger antibacterial properties and potential for clinical application against resistant strains .

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

Oxazolidine rings are prone to acid-catalyzed hydrolysis , reverting to β-amino alcohols and carbonyl compounds. For oxazolidine hydrochloride, the presence of HCl enhances this process:

  • Mechanism : Protonation of the oxazolidine nitrogen increases electrophilicity, facilitating nucleophilic attack by water (Figure 1) .

  • Applications : This reversibility is exploited in stimuli-responsive materials (e.g., hydrochromic papers) and pH-sensitive drug delivery systems .

Figure 1: Hydrolysis Mechanism of this compound

Oxazolidine HCl+H2OHCl Amino Alcohol+Aldehyde Ketone+HCl\text{Oxazolidine HCl}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{ Amino Alcohol}+\text{Aldehyde Ketone}+\text{HCl}

Reactions with Isocyanates and Epoxides

Oxazolidine derivatives participate in cycloaddition reactions:

  • With isocyanates : Under basic conditions, oxazolidine reacts with chlorosulfonyl isocyanate (CSI) to form oxazolidinones via asynchronous concerted mechanisms (Figure 2). DFT studies confirm a preference for attack at the less sterically hindered carbon .

  • With epoxides : In the presence of catalysts (e.g., tertiary amines), oxazolidines generate N-(β-hydroxyethyl)urethane intermediates, which cyclize to form oxazolidinones .

Figure 2: Oxazolidinone Formation from Oxazolidine and CSI

Oxazolidine+CSIOxazolidinone IntermediateH2OOxazolidinone\text{Oxazolidine}+\text{CSI}\rightarrow \text{Oxazolidinone Intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Oxazolidinone}

Analytical Characterization

Key techniques for studying this compound reactions:

  • HPLC-UV/Vis : Monitors reaction progress and purity (e.g., oxazolidine trimerization) .

  • NMR spectroscopy : Identifies diastereomers and hydrolyzed products .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature This compound Thiazolidine Derivatives
Heteroatom Oxygen Sulfur
Synthesis Multicomponent cascade Thiol-aldehyde cyclization
Key Applications Chiral synthons, chemosensors Antimicrobial agents
$^{1}\text{H}$-NMR δ 3.6–4.0 ppm δ 4.2–4.5 ppm (estimated)

Functional Analogues: 3-Dichloroacetyl Oxazolidines

The introduction of a dichloroacetyl group at the 3-position enhances oxazolidines’ bioactivity.

  • Herbicidal Safeners: These derivatives protect crops from herbicide toxicity by inducing detoxifying enzymes, a property absent in non-acylated oxazolidines .
  • Synthesis : Microwave-assisted methods improve yields (e.g., 82% under conventional heating vs. comparable efficiency via microwave irradiation ).

Table 2: Bioactivity Comparison of Oxazolidine Derivatives

Compound Bioactivity Application
3-Dichloroacetyl oxazolidine Herbicidal safener Agrochemicals
This compound Chiral intermediates, chemosensors Pharmaceuticals

Stimuli-Chromic Materials

Oxazolidines outperform other stimuli-chromic compounds (e.g., spiropyrans) in sensitivity to environmental changes.

  • Mechanism: Oxazolidines exhibit hydrochromism, acidochromism, and ionochromism due to solute-solvent interactions altering their conjugated systems .

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds via nucleophilic attack of the ethanolamine’s nitrogen on the electrophilic carbon of the cyanogen halide, followed by intramolecular cyclization to form the oxazolidine ring. A hydrogen halide acceptor—typically an alkali metal hydroxide (e.g., NaOH) or alkoxide—is critical for neutralizing the HCl byproduct, which would otherwise protonate the amine and hinder cyclization. Key parameters include:

  • Temperature : 0–30°C to balance reaction rate and byproduct formation.

  • Solvent : Non-polar solvents like benzene or hexane, which dissolve reactants but precipitate the metal halide byproduct.

  • Stoichiometry : A 1:1 molar ratio of cyanogen halide to monoethanolamine, with excess acceptor (1.1–1.5 eq).

For example, the synthesis of 2-imino-3-cyclohexylthis compound involves cooling a benzene slurry of cyclohexylethanolamine and powdered NaOH to 0–5°C, followed by gradual addition of cyanogen chloride. Post-reaction, NaCl is filtered, and the filtrate is treated with gaseous HCl to precipitate the hydrochloride salt.

Optimization Strategies

  • Solvent Selection : Benzene is preferred for its low polarity, which facilitates salt precipitation. However, ethanol may be used for poorly soluble substrates, despite risks of esterification.

  • Acceptor Strength : Stronger bases like NaH or KOH improve yields by rapidly scavenging HCl, but may require anhydrous conditions to avoid hydrolysis.

  • Acidification Method : Direct introduction of HCl gas into the organic phase ensures stoichiometric salt formation, whereas aqueous HCl risks hydrolysis of the oxazolidine ring.

Cyclization of Schiff Bases with Glycolic Acid

Recent studies have explored alternative routes using Schiff bases derived from isonicotinic acid hydrazide and aldehydes. Cyclization with glycolic acid in acidic media yields oxazolidine derivatives, which can be converted to hydrochlorides via post-synthetic treatment.

Synthetic Workflow

  • Schiff Base Formation : Condensation of isonicotinic acid hydrazide with aldehydes (e.g., benzaldehyde) in ethanol under reflux (72–88% yields).

  • Cyclization : Reaction of the Schiff base with glycolic acid in dichloromethane, catalyzed by p-toluenesulfonic acid (PTSA), at 60–80°C for 6–12 hours.

  • Salt Formation : Treatment of the free base with HCl gas in acetone or ethanol, followed by recrystallization.

This method offers modularity for introducing substituents on the oxazolidine ring, albeit with lower yields (55–70%) compared to the cyanogen halide route.

Direct Alkylation of Ethanolamine Hydrochlorides

A less common but efficient approach involves alkylating ethanolamine hydrochlorides with alkyl halides or epoxides. For instance, reacting ethanolamine hydrochloride with ethylene oxide under basic conditions generates this compound via ring-opening and subsequent cyclization.

Key Considerations

  • Base Selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.

  • Temperature Control : Exothermic ring-opening necessitates cooling to 0–10°C.

  • Purification : Chromatography on silica gel (hexane/ethyl acetate) removes unreacted starting materials.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include purity (>98%), melting point, and residual solvent levels. Modern techniques such as HPLC-MS and NMR (¹H, ¹³C) are employed for structural verification.

Representative Physical Properties

CompoundMelting Point (°C)Yield (%)Purity (%)
2-Imino-3-cyclohexyloxazolidine HCl197–1988899.2
2-Imino-3-octadecyloxazolidine HCl93–958598.5
N-Boc-4-hydroxymethyl oxazolidine HCl139–1407097.8

Data compiled from .

Q & A

Q. How can researchers determine the purity of Oxazolidine hydrochloride using chromatographic methods?

To assess purity, employ high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm particle size) and a UV detector set to 254 nm. Prepare a standard solution (1 mg/mL in water or methanol) and filter through a 0.45 µm membrane. Use a mobile phase of acetonitrile and phosphate buffer (pH 3.0, 50:50 v/v) at 1.0 mL/min. Inject 10 µL of the sample, compare peak areas with the standard, and calculate purity using the relative response factor .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store this compound in an inert atmosphere (e.g., nitrogen or argon) at room temperature (20–25°C) to prevent hydrolysis or oxidation. Use airtight, light-resistant containers, preferably amber glass, and avoid exposure to moisture. Periodic stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) is advised to monitor degradation .

Q. How should solubility be assessed for experimental design involving this compound?

Conduct solubility tests in aqueous and organic solvents (e.g., water, ethanol, DMSO) using a gravimetric method. Prepare saturated solutions at 25°C, filter undissolved material, and evaporate the solvent under reduced pressure. Measure the residue to determine solubility limits. For polar solvents, use UV-Vis spectroscopy to quantify dissolved concentrations at λ_max ≈ 210 nm .

Advanced Research Questions

Q. How can stereochemical configurations of Oxazolidine derivatives be assigned without crystallography data?

Combine nuclear Overhauser effect spectroscopy (NOESY) with density functional theory (DFT) calculations. NOESY identifies spatial proximities between protons, while DFT predicts optimized geometries and NMR chemical shifts. Compare experimental 1H^1H- and 13C^{13}C-NMR data with computational predictions to resolve stereoisomers, as demonstrated in studies of three-membered heterocycles .

Q. What experimental design strategies optimize this compound concentrations in cross-disciplinary applications?

Use a completely randomized design (CRD) with triplicate trials. For example, in material science, vary Oxazolidine concentrations (e.g., 5%, 10%, 15%) alongside a control group. Analyze outcomes (e.g., tensile strength, thermal stability) via ANOVA to identify significant differences. Include post-hoc tests (e.g., Tukey’s HSD) to compare group means, as shown in tanning studies combining Oxazolidine with Caesalpinia spinosa .

Q. How can contradictory synthesis yields in Oxazolidine derivatives be resolved methodologically?

Systematically verify reaction parameters:

  • Catalyst loading : Test 1–5 mol% of catalysts (e.g., PhI(OAc)₂ for alkene difunctionalization).
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents.
  • Analytical cross-validation : Use HPLC, 1H^1H-NMR, and mass spectrometry to confirm product identity and purity. Cross-reference results with literature on divergent synthesis pathways (e.g., 1,1- vs. 1,2-difunctionalization of alkenes) .

Q. What statistical methods are appropriate for analyzing experimental data in Oxazolidine studies?

Apply ANOVA for multi-group comparisons (e.g., concentration effects) and report effect sizes (η² or Cohen’s d). For non-normal data, use non-parametric tests (Kruskal-Wallis). Include descriptive statistics (mean ± SD, 95% confidence intervals) and visualize trends with boxplots or scatterplots. For multivariate data, principal component analysis (PCA) can reduce dimensionality .

Q. How can impurity profiles of this compound be systematically assessed?

Follow pharmacopeial guidelines:

  • HPLC-UV : Use a gradient elution (5–95% acetonitrile in 30 min) to separate impurities.
  • GC-MS : Detect volatile byproducts (e.g., residual solvents).
  • Limit tests : Reference standards for known impurities (e.g., oxazolidine degradation products). Validate methods per ICH Q2(R1) criteria (precision, accuracy, LOD/LOQ) .

Q. What methodological approaches ensure reproducibility in this compound synthesis?

Document procedures in a standardized operating protocol (SOP), including:

  • Reagent specifications : ≥98% purity, validated via certificates of analysis.
  • Reaction monitoring : In-situ FTIR or TLC (silica gel, ethyl acetate/hexane eluent).
  • Independent replication : Have a second researcher repeat the synthesis under identical conditions to confirm yields and product quality .

Q. How can divergent synthesis routes for Oxazolidine derivatives be compared experimentally?

Design a factorial experiment varying reaction parameters (temperature, solvent, catalyst). For example, compare PhI(OAc)₂-mediated alkene difunctionalization (yielding oxazolidines) with alternative cyclization methods. Characterize products via 1H^1H-NMR and high-resolution MS, and calculate atom economy and E-factors to evaluate green chemistry metrics .

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